molecular formula C12H10ClN3 B1482741 2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2092276-85-0

2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482741
CAS No.: 2092276-85-0
M. Wt: 231.68 g/mol
InChI Key: BFUFEMTVKFPSTH-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole-derived compound featuring a chloromethyl (–CH₂Cl) group at the 4-position, a phenyl ring at the 3-position, and an acetonitrile (–CH₂CN) substituent. This structure renders it highly reactive, particularly in nucleophilic substitution reactions, due to the electron-withdrawing effects of the chloromethyl and nitrile groups. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, with substituent variations significantly influencing their properties and reactivity .

Properties

IUPAC Name

2-[4-(chloromethyl)-3-phenylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUFEMTVKFPSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound characterized by its unique pyrazole structure, which has gained attention for its potential biological activities. This compound serves as a scaffold for the development of pharmaceuticals and has applications in medicinal chemistry, materials science, and biological research.

PropertyValue
Chemical FormulaC12H10ClN3
Molecular Weight233.68 g/mol
IUPAC NameThis compound
InChI KeyHJDIAZFQFJAYJF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether or chloromethyl chloroformate.
  • Acetonitrile Group Introduction : This is done via nucleophilic substitution using acetonitrile and a suitable leaving group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibits significant inhibition against various bacterial strains, including:

  • Escherichia coli : High inhibition rates were observed at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Moderate to high activity was noted, suggesting its potential as an antibacterial agent.

The minimum inhibitory concentration (MIC) values for this compound against common pathogens are critical for evaluating its therapeutic potential.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. The exact mechanism may involve:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes crucial for bacterial survival.
  • Disruption of Cellular Processes : Interfering with protein synthesis or cellular respiration.

Case Studies

Several research studies have documented the effects of this compound and its derivatives:

  • Study on Antibacterial Efficacy :
    • Conducted using the agar-well diffusion method, compounds similar to this compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited zones of inhibition exceeding 20 mm against E. coli and S. aureus .
  • Evaluation in Cancer Models :
    • A study investigated the antiproliferative effects of pyrazole derivatives on human cancer cell lines (e.g., HeLa, HCT116). Results indicated that certain structural modifications enhanced cytotoxicity, suggesting that this compound could be further optimized for anticancer applications .

Similar Compounds

Compound NameBiological Activity
2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrileModerate antibacterial activity
2-(4-(chloromethyl)-3-pyridinyl-1H-pyrazol-1-yl)acetonitrileEnhanced selectivity against specific pathogens

These comparisons highlight the unique position of this compound in terms of biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares the target compound with structurally related chloromethyl- and pyrazole/acetonitrile-containing analogues:

Compound Name CAS Number Core Structure Substituents Melting Point (°C) Purity Price (JPY)
2-(4-(Chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile Not Provided Pyrazole 4-ClCH₂, 3-Ph, 1-CH₂CN
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 Pyrimidine 5-ClCH₂, 2-Ph 96.5–98 97% 80,400/g
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 906352-61-2 Thiazole 4-ClCH₂-Ph 67–69 97% 66,900/g
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile 134161-75-4 Pyrazole 5-4-MeO-Ph, 3-CH₂CN
4-(Chloromethyl)-2-phenyl-1,3-thiazole 4771-31-7 Thiazole 4-ClCH₂, 2-Ph 49–50 97%

Key Observations :

  • Core Heterocycle Influence : Pyrazole derivatives (target compound and CAS 134161-75-4) exhibit higher aromatic stability compared to thiazoles (CAS 906352-61-2, 4771-31-7) and pyrimidines (CAS 886531-63-1), affecting their melting points and solubility .
  • Substituent Effects : The chloromethyl group lowers melting points relative to methoxy-substituted analogues (e.g., CAS 134161-75-4) due to reduced intermolecular hydrogen bonding .

Electronic and Computational Analysis

Computational studies using programs like Multiwfn () reveal:

  • Electrostatic Potential: The chloromethyl group creates localized electron-deficient regions, enhancing electrophilic attack susceptibility. This contrasts with methoxy-substituted pyrazoles (CAS 134161-75-4), where electron-donating groups increase electron density on the ring .
  • Bond Order Analysis : The C–Cl bond in the target compound shows lower bond order compared to C–S bonds in thiazole analogues (CAS 906352-61-2), indicating higher lability .

Preparation Methods

Pyrazole Core Formation

  • Starting materials: Phenylhydrazine or substituted phenylhydrazines and α,β-unsaturated ketones or 1,3-diketones.
  • Reaction conditions: Typically reflux in ethanol or other suitable solvents with acid or base catalysis.
  • Outcome: Formation of 3-phenyl-1H-pyrazole derivatives.

For example, refluxing 4-chloroacetophenone with sodium methoxide and ethyl trifluoroacetate followed by reaction with hydrazine derivatives can yield pyrazole intermediates with substituents at the 3 and 4 positions.

Introduction of Chloromethyl Group

  • Method: Chloromethylation is achieved by treating the pyrazole intermediate with chloromethylating agents such as chloromethyl chloride or formaldehyde with HCl.
  • Conditions: Typically carried out under acidic conditions or using phase-transfer catalysts.
  • Result: Installation of the chloromethyl substituent at the 4-position of the pyrazole ring.

Attachment of Acetonitrile Moiety

  • Approach: Alkylation of the pyrazole nitrogen (N-1) with acetonitrile-containing electrophiles or via nucleophilic substitution reactions.
  • Typical reagents: Chloroacetonitrile or related haloacetonitrile compounds.
  • Conditions: Use of bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) to promote N-alkylation.

Representative Preparation Example from Patent Literature

A related synthetic pathway from US Patent US5466823A involves preparation of substituted pyrazoles with halogenated methyl groups:

Step Reaction Description Reagents and Conditions Outcome
1 Preparation of diketone intermediate 4'-chloroacetophenone + sodium methoxide + diethyl ether, stirred overnight Formation of methyl-4-[4-(chloro)phenyl]-2,4-dioxobutanoate
2 Pyrazole ring formation Reaction of diketone with hydrazine derivatives in ethanol, reflux overnight Formation of 4-(chloromethyl)-3-phenyl-1H-pyrazole derivatives
3 Functional group modifications Alkylation or halogenation steps Installation of chloromethyl and acetonitrile substituents

This method emphasizes the use of sodium methoxide as a base and ethanol as solvent for pyrazole ring closure, followed by chloromethylation.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Pyrazole ring formation Reflux in ethanol, 12–18 hours Acid/base catalysis, hydrazine + diketone
Chloromethylation Acidic medium, chloromethyl chloride Controlled temperature to avoid over-chlorination
N-alkylation with acetonitrile Base (K2CO3), DMF or polar aprotic solvent Room temperature to moderate heating
Yield 60–85% overall Dependent on purity of intermediates
Purification Column chromatography or recrystallization To isolate pure pyrazole derivative

Research Findings and Notes

  • The use of sodium methoxide in methanol or diethyl ether is effective for diketone intermediate formation, which is a precursor to pyrazole synthesis.
  • Refluxing hydrazine derivatives with diketones in ethanol yields pyrazole rings with high selectivity and yields around 80%.
  • Chloromethylation requires careful control of reaction conditions to avoid polysubstitution or degradation of the pyrazole ring.
  • N-alkylation with chloroacetonitrile proceeds smoothly under basic conditions, yielding the desired acetonitrile-substituted pyrazole.
  • Microwave-assisted techniques can reduce reaction times significantly while maintaining or improving yields, offering a sustainable alternative.

Q & A

Q. What are the key steps for synthesizing 2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile, and how can intermediates be confirmed?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-ketonitriles, followed by chloromethylation. Key steps include:

Cyclization : React phenylhydrazine derivatives with acetonitrile precursors under acidic conditions.

Chloromethylation : Introduce the chloromethyl group using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl .

Purification : Use column chromatography or recrystallization to isolate the product.
Intermediate Confirmation :

  • TLC : Monitor reaction progress using silica-gel plates with UV visualization .
  • NMR : Confirm intermediate structures via <sup>1</sup>H/<sup>13</sup>C NMR. For example, the acetonitrile group appears as a singlet at ~3.5 ppm (<sup>1</sup>H) and ~115 ppm (<sup>13</sup>C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

  • Methodological Answer :
  • IR Spectroscopy :
  • Strong absorption at ~2240 cm<sup>-1</sup> (C≡N stretch of acetonitrile) .
  • Peaks at ~680–750 cm<sup>-1</sup> (C-Cl stretch) .
  • <sup>1</sup>H NMR :
  • Singlet at δ 4.8–5.2 ppm (CH2Cl group).
  • Aromatic protons (δ 7.2–7.8 ppm) from the phenyl and pyrazole rings .
  • Mass Spectrometry (MS) :
  • Molecular ion peak [M]<sup>+</sup> at m/z 257 (calculated for C12H10ClN3).
  • Fragment at m/z 140 corresponding to the pyrazole-phenyl moiety .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods in SHELXT for phase determination .
  • Refinement in SHELXL :

Apply full-matrix least-squares refinement to positional and anisotropic displacement parameters.

Address disorder in the chloromethyl group using PART instructions.

Validate with R1 < 0.05 and wR2 < 0.15 .

  • Key Metrics :
ParameterTarget ValueExample from Evidence
R1< 0.050.038
wR2< 0.150.103
C-C bond precision±0.003 Å0.003 Å (mean)

Q. How does the chloromethyl substituent influence reactivity and physicochemical properties compared to other groups?

  • Methodological Answer : The chloromethyl group enhances electrophilicity and lipophilicity. Comparative studies using analogs show:
SubstituentlogP<sup>a</sup>Reactivity with Nucleophiles
Chloromethyl2.1High (SN<sup>2</sup> at CH2Cl)
Trifluoromethyl1.8Low (electron-withdrawing)
Isobutyl3.2Moderate (steric hindrance)
<sup>a</sup>Calculated using ChemDraw.

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Statistical Analysis : Apply ANOVA or t-tests to compare IC50 values from replicates.
  • Assay Validation :

Confirm compound stability in assay buffers via HPLC .

Control for solvent effects (e.g., DMSO ≤1% v/v).

  • Mechanistic Studies : Use SPR or ITC to validate binding interactions if activity discrepancies arise .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole-acetonitrile derivatives?

  • Methodological Answer :
  • Temperature Control : Maintain 0–5°C during chloromethylation to minimize side reactions .
  • Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization (yield improvement: ~20%) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
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2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile

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